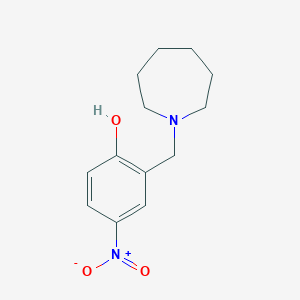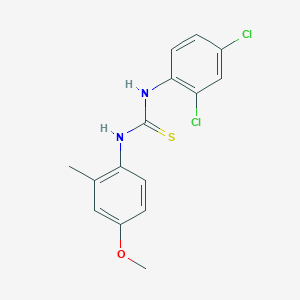
N,N'-2,6-pyridinediylbis(5-methyl-2-furamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-2,6-pyridinediylbis(5-methyl-2-furamide), commonly known as PMFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMFA is a heterocyclic compound that contains pyridine and furan rings, which are known to possess unique properties that make them useful in different applications.
Applications De Recherche Scientifique
PMFA has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and drug discovery. In organic synthesis, PMFA has been used as a building block for the synthesis of various heterocyclic compounds. In catalysis, PMFA has been shown to exhibit excellent catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction. In drug discovery, PMFA has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of PMFA is not well understood. However, studies have suggested that PMFA may act as a chelating agent, forming complexes with metal ions and thereby affecting various biological processes. PMFA has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Studies have shown that PMFA exhibits various biochemical and physiological effects. In vitro studies have demonstrated that PMFA exhibits antioxidant and anti-inflammatory activity. PMFA has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that PMFA exhibits neuroprotective effects and improves cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PMFA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, PMFA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of PMFA. One area of research is the development of PMFA-based catalysts for various reactions. Another area of research is the investigation of PMFA as a drug candidate for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of PMFA and to determine its potential toxicity in vivo. Additionally, the development of PMFA derivatives with improved solubility and bioavailability is an area of active research.
Méthodes De Synthèse
PMFA can be synthesized using various methods, including the reaction of 2,6-pyridinedicarboxylic acid with 5-methylfuran-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure PMFA. Other methods of synthesis include the reaction of 2,6-pyridinedicarboxylic acid with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Propriétés
IUPAC Name |
5-methyl-N-[6-[(5-methylfuran-2-carbonyl)amino]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-6-8-12(23-10)16(21)19-14-4-3-5-15(18-14)20-17(22)13-9-7-11(2)24-13/h3-9H,1-2H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMMHMJTBIUVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5837208.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)

![7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5837231.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B5837238.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)
![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)


![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)